2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride
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Overview
Description
2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 2-(2-methyl-1h-imidazol-1-yl)aniline dihydrochloride, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would depend on the specific biological target and the context of the interaction .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathway alterations would depend on the specific biological context .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its therapeutic efficacy .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules or ions in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride typically involves the reaction of 2-methylimidazole with 2-nitroaniline, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the imidazole ring or the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)aniline
- 2-(2-methyl-1H-imidazol-1-yl)ethanamine
- 4-(1H-imidazol-1-yl)aniline
Uniqueness
2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride is unique due to the presence of both an imidazole ring and an aniline group, which confer distinct chemical and biological properties. Its specific substitution pattern and the presence of the dihydrochloride salt make it different from other similar compounds .
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;;/h2-7H,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYDNBESWHRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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